Citronellol

Overview

Description

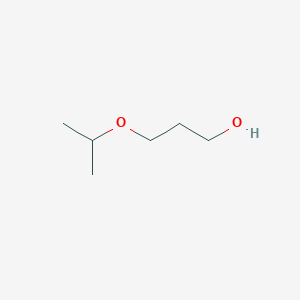

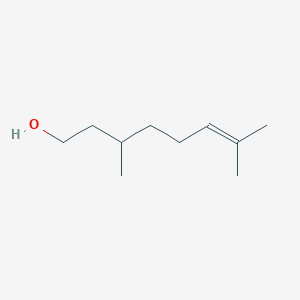

Citronellol, chemically known as 3,7-Dimethyl-6-octen-1-ol, is a natural acyclic monoterpenoid. It is a significant component in the realm of organic compounds, primarily derived from citronella oil, which is extracted from a species of lemongrass. This compound is known for its pleasant aroma and is widely used in perfumes, cosmetics, and as an insect repellent .

Mechanism of Action

Target of Action

Citronellol primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) subunits . It has been shown to inhibit all AMPAR subunits, with this compound oil demonstrating the highest levels of inhibition . In addition, this compound has been found to have a neuroprotective effect against 6-OHDA-induced neurotoxicity in SH-SY5Y cells .

Mode of Action

This compound interacts with its targets, primarily AMPARs, by inhibiting their activation and reducing their desensitization and deactivation rates . This interaction contributes to the neuroprotective qualities of this compound . Furthermore, this compound has been found to modulate ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways, which play a crucial role in its protective effect against 6-OHDA-induced neurotoxicity .

Biochemical Pathways

The biosynthesis of this compound in plants involves a multistep pathway that includes the MVA-pathway genes . In Pelargonium, this compound biosynthesis is a three-step process involving progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE), with both citral and citronellal serving as intermediates .

Result of Action

This compound’s interaction with its targets leads to a range of molecular and cellular effects. For instance, it has been shown to effectively hinder cell death caused by 6-OHDA, thereby maintaining cell viability . It also reduces the secretion of inflammatory factors and lowers the intracellular ROS and NO level .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been found to have a negative impact on the environment, particularly affecting the metabolism of microorganisms in soil and water . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellol is mainly obtained by the hydrogenation of geraniol or nerol over a copper chromite catalyst . Homogeneous catalysts are used for the production of enantiomers . The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Several million kilograms of this compound are produced annually. The industrial production primarily involves the hydrogenation of geraniol or nerol. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Citronellol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form citronellal using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Citronellal can be reduced back to this compound using hydrogenation over a metal catalyst.

Substitution: this compound can undergo substitution reactions to form derivatives such as this compound acetate and citronellyl oxyacetaldehyde.

Major Products Formed: The major products formed from these reactions include citronellal, this compound acetate, and various other derivatives used in the fragrance industry .

Scientific Research Applications

Citronellol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various fragrances and flavoring agents.

Industry: this compound is used as an industrial solvent and in the production of insect repellents.

Comparison with Similar Compounds

- Geraniol

- Nerol

- Citronellal

- Rhodinol

Citronellol’s unique combination of pleasant aroma, therapeutic properties, and industrial applications makes it a valuable compound in various fields.

Properties

IUPAC Name |

3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026726 | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8550 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], 0.02 mm Hg at 25 °C | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

106-22-9 | |

| Record name | Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CITRONELLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OK72VNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-20 °C | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of citronellol?

A1: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

Q2: Are there spectroscopic data available for this compound?

A2: Yes, researchers use various spectroscopic techniques to characterize this compound. These include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and Fourier-transform infrared spectroscopy (FTIR). These techniques provide information about the functional groups and structural arrangement of atoms within the this compound molecule. [, , ]

Q3: What is the relationship between the odor of this compound and its structure?

A3: The unique, rose-like odor of (R)-ethyl citronellyl oxalate (ECO), a this compound derivative, is linked to its stable conformations. While ECO primarily exhibits a musk-like odor, conformational analysis reveals that one of its stable conformers shares structural similarities with (S)-citronellol, potentially explaining its secondary rose-like odor characteristic. []

Q4: Does this compound exhibit antifungal activity?

A4: Yes, this compound demonstrates antifungal activity against various Candida species, including drug-resistant strains. [, , ] It disrupts the fungal cell membrane by affecting ergosterol biosynthesis, a crucial component for fungal cell wall integrity. This disruption inhibits fungal growth, including the transition from yeast to hyphal form, a key factor in Candida infections. [, ]

Q5: How does this compound impact the pathogenicity of Candida albicans?

A5: Research shows that this compound effectively inhibits several pathogenicity-related traits in C. albicans. It impedes the yeast-to-hyphal transition, reduces biofilm formation, and hinders the secretion of extracellular enzymes like proteinases and phospholipases. Additionally, this compound downregulates the expression of genes associated with C. albicans virulence. These findings suggest a multi-faceted approach to combating C. albicans infections. []

Q6: Does this compound offer protection against acute kidney injury?

A6: Studies indicate that this compound may protect against rhabdomyolysis-induced acute kidney injury (AKI) in mice. It reduces kidney injury molecule-1 (KIM-1) expression and myoglobin levels, markers of kidney damage and rhabdomyolysis, respectively. Additionally, this compound demonstrates anti-apoptotic effects by lowering cleaved caspase-3 and BAX levels in renal tissue. []

Q7: What is the role of this compound in inhibiting HIV-1 Reverse Transcriptase?

A7: (S)-β-citronellol, a component of Cymbopogon nardus essential oil, demonstrates inhibitory activity against HIV-1 Reverse Transcriptase (HIV-1 RT). In silico studies suggest that (S)-β-citronellol binds to the non-nucleosides inhibitors binding pocket (NNIBP) of HIV-1 RT, similar to existing non-nucleoside HIV-1 RT inhibitor drugs. This binding interaction might be crucial for its inhibitory effect. []

Q8: What are the potential applications of this compound in textiles?

A8: this compound can be incorporated into functional textiles for controlled fragrance release, combating unpleasant odors caused by perspiration. This is achieved by functionalizing cotton with carbohydrate-binding module (CBM)-based complexes containing this compound. [] Different CBM complexes can be engineered for either fast or slow and controlled release of the fragrance.

Q9: Can microorganisms degrade this compound?

A9: Yes, certain microorganisms, including Pseudomonas species, can utilize this compound as a sole carbon source. They possess specific enzymatic pathways to degrade this compound, involving oxidation, carboxylation, and beta-oxidation steps. [, , ]

Q10: How do microorganisms overcome the challenge of degrading this compound's beta-methyl branched structure?

A10: Pseudomonas aeruginosa and P. citronellolis overcome the challenge of degrading the beta-methyl branched structure of this compound by employing a unique strategy: carboxylation of the beta-methyl group on the coenzyme A ester of geranyl-CoA. This carboxylation allows for subsequent hydration and cleavage steps, ultimately enabling the degradation of the molecule. []

Q11: Can this compound be biotransformed into other valuable compounds?

A11: Yes, this compound can be biotransformed into rose oxide, a highly valued fragrance compound. Pseudomonas spp., for example, can convert this compound into cis- and trans-rose oxides. This biotransformation offers a promising alternative to chemical synthesis and extraction from natural sources for the production of this important flavor and fragrance compound. []

Q12: How does yeast metabolism affect the aroma profile of beverages containing this compound?

A12: Yeast plays a significant role in shaping the aroma profile of beverages like wine. During fermentation, yeast can convert geraniol, a related monoterpene alcohol, into this compound. The final aroma is then determined by the balance between the remaining geraniol and the newly formed this compound. [, ] Factors influencing this conversion include the specific yeast strain used, oxygen availability, and the presence of other compounds like ergosterol.

Q13: Can this compound be copolymerized with other monomers?

A13: Yes, this compound can be copolymerized with monomers like methyl methacrylate and styrene to create functional copolymers. These copolymerizations, often initiated by radical initiators like benzoyl peroxide or azobisisobutyronitrile, can yield alternating copolymers with unique properties. Characterization of these copolymers is typically achieved through spectroscopic techniques like IR, NMR, and FTIR. [, , ]

Q14: How does storage affect the stability of this compound and its essential oil composition?

A14: Storage conditions, including temperature and container type, can impact the stability of this compound and the overall composition of essential oils containing it. Research on Rosa damascena essential oil demonstrates that storage in simple glass containers at refrigerator temperatures for three months effectively preserves this compound content. Over longer storage periods (six months), storing the essential oil in simple glass containers at normal temperatures appears to be more suitable. []

Q15: What are the implications of this compound’s structural changes induced by gamma radiation?

A15: Exposure to gamma radiation can induce structural changes in this compound, leading to the formation of compounds like citronellal and hydroxycitronellal. These radiolytic transformations, elucidated through spectroscopic techniques and molecular modeling, provide insights into potential new synthetic pathways for creating structurally related compounds using gamma irradiation. []

Q16: Are there alternative methods for this compound production?

A16: Yes, while this compound can be extracted from plants like Pelargonium graveolens, alternative extraction methods using readily available solvents like commercial ethanol have been explored as cost-effective and accessible options, particularly for resource-limited settings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.